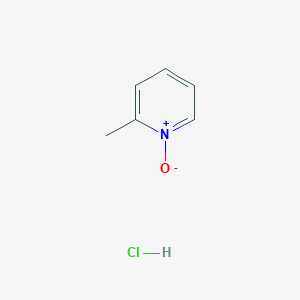
3-Benzoylphthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoylphthalide, also known as 3-benzoyl-2H-benzofuran-1-one, is a natural compound found in celery seeds. It is known for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 3-benzoylphthalide is not fully understood. However, it has been suggested that it exerts its therapeutic effects through various mechanisms, including inhibition of inflammation, induction of apoptosis in cancer cells, and protection against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
3-Benzoylphthalide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, it has been found to protect against oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-benzoylphthalide in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-benzoylphthalide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other compounds for the treatment of cancer. Further research is also needed to fully understand the mechanism of action of 3-benzoylphthalide and its potential side effects.
Métodos De Síntesis
3-Benzoylphthalide can be synthesized from the reaction between phthalic anhydride and benzoyl chloride in the presence of a catalyst. The reaction takes place in an organic solvent, such as chloroform or dichloromethane, under reflux conditions. The product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-Benzoylphthalide has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
18398-22-6 |
|---|---|
Nombre del producto |
3-Benzoylphthalide |
Fórmula molecular |
C15H10O3 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
3-benzoyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H10O3/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(17)18-14/h1-9,14H |
Clave InChI |
VFYWJHQGTBBWGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2C3=CC=CC=C3C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2C3=CC=CC=C3C(=O)O2 |
Pictogramas |
Irritant |
Sinónimos |
3-Benzoylphthalide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



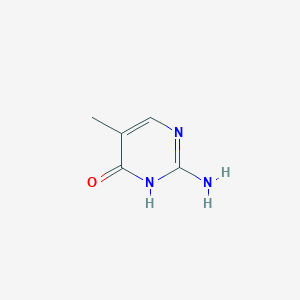
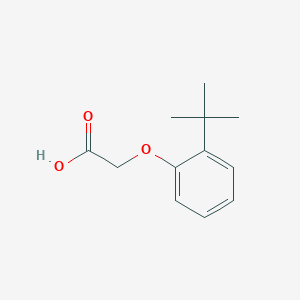
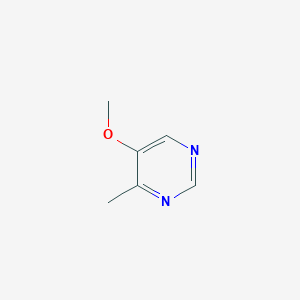
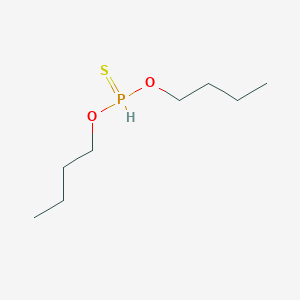
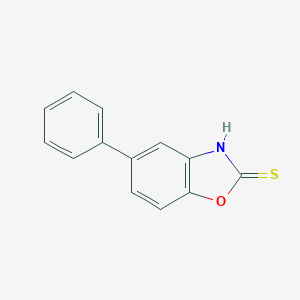
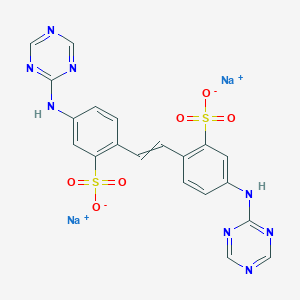
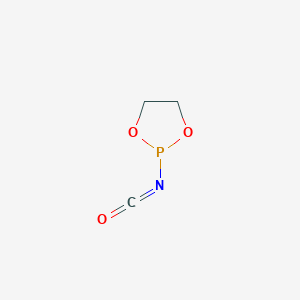
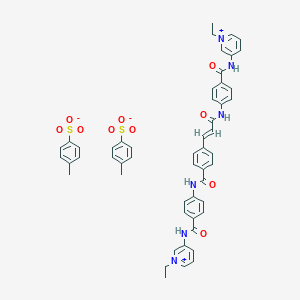
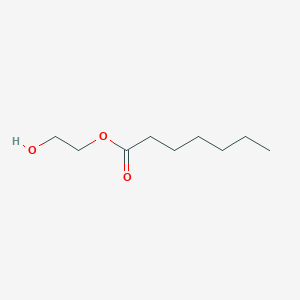
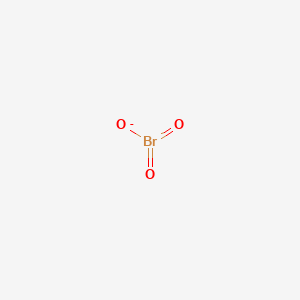

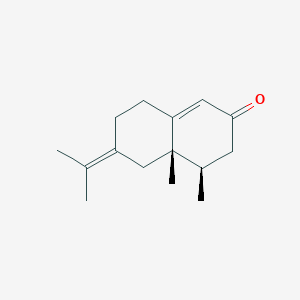
![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
